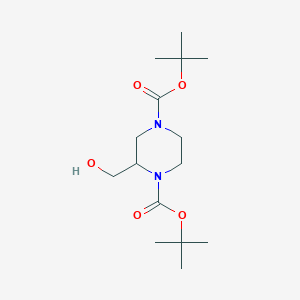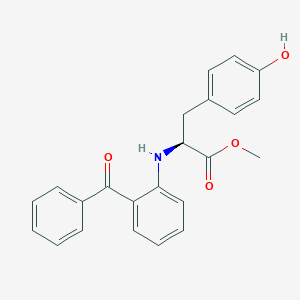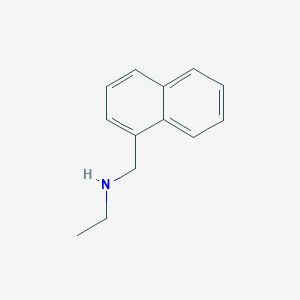
N-benzyl-2-chloropyrimidin-4-amine
Overview
Description
N-benzyl-2-chloropyrimidin-4-amine (N-Bz-2-Cl-Pym-4-Am) is an organic compound with a molecular formula of C9H10ClN3. It is a polar, colorless liquid that is soluble in water and ethanol. N-Bz-2-Cl-Pym-4-Am is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, as a ligand in coordination complexes, and as a component of pharmaceuticals. N-Bz-2-Cl-Pym-4-Am has a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.
Scientific Research Applications
Corrosion Inhibition : A study by Ashassi-Sorkhabi et al. (2005) explored the use of benzylidene-pyrimidin-2-yl-amine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions. These inhibitors showed effective corrosion prevention even at low concentrations, indicating their potential in material science and engineering applications Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005.
Antibacterial and Antifungal Activities : Ranganatha et al. (2018) synthesized novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives and evaluated them for their antibacterial and antifungal properties. One compound, in particular, showed significant activity against pathogenic bacterial and fungal strains Ranganatha, Prashanth, Patil, Bhadregowda, & Mallikarjunaswamy, 2018.
Docking Studies for Pharmaceutical Applications : Bommeraa et al. (2019) developed a facile synthesis method for a related compound, N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and conducted docking studies. These studies are crucial for understanding the interaction of these compounds with biological targets, potentially contributing to pharmaceutical research Bommeraa, Merugu, & Eppakayala, 2019.
Antiangiogenic Potential : Jafar and Hussein (2021) investigated the antiangiogenic effect of synthetic compounds derived from 4-chloro-6-methoxy- N,N -dimethyl pyrimidin-2-amine. The study suggested that these compounds could be potent in inhibiting angiogenesis, a process critical in cancer treatment Jafar & Hussein, 2021.
Synthesis of Pyrimidine Derivatives : Loidreau et al. (2013) explored the synthesis of N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues. These compounds have shown interesting in vitro antiproliferative effects, highlighting their potential in cancer research Loidreau, Dubouilh-Benard, Marchand, Nourrisson, Duflos, Buquet, Corbière, & Besson, 2013.
Structural and Theoretical Studies : The crystal structure and density functional theory (DFT) studies of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine were conducted by Murugavel et al. (2014). This study provides valuable insights into the molecular structure and properties of such compounds Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014.
properties
IUPAC Name |
N-benzyl-2-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-11-13-7-6-10(15-11)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRADTLPANSRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364856 | |
| Record name | N-benzyl-2-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
71406-74-1 | |
| Record name | N-benzyl-2-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)


![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)


![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B183797.png)

![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)
![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)
![4-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B183805.png)